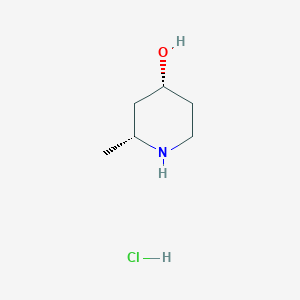

(2R,4R)-2-methylpiperidin-4-ol hydrochloride

CAS No.: 1523541-77-6

Cat. No.: VC7839957

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1523541-77-6 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 |

| IUPAC Name | (2R,4R)-2-methylpiperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

| Standard InChI Key | DXKHDUOLFKISDJ-KGZKBUQUSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H](CCN1)O.Cl |

| SMILES | CC1CC(CCN1)O.Cl |

| Canonical SMILES | CC1CC(CCN1)O.Cl |

Introduction

Structural and Chemical Profile

Molecular Characteristics

The compound’s molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.63 g/mol . Its IUPAC name is (2R,4R)-2-methylpiperidin-4-ol hydrochloride, and it features a six-membered piperidine ring with distinct stereochemistry: the methyl and hydroxyl groups occupy axial positions on the 2- and 4-carbons, respectively. This configuration is critical for its biological activity and synthetic utility.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 89451-59-2 | |

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in polar solvents |

Stereochemical Significance

The (2R,4R) configuration ensures optimal spatial alignment for binding to enzymes and receptors. For instance, the hydroxyl group’s axial position facilitates hydrogen bonding with target proteins, while the methyl group enhances hydrophobic interactions . This stereochemical precision is achieved through diastereoselective synthesis methods, such as Corey–Chaykovsky cyclizations, which yield high enantiomeric excess (ee) values .

Synthesis and Scalable Production

Diastereoselective Synthesis

A landmark study demonstrated the synthesis of (2R,4R)-2-methylpiperidin-4-ol via zwitterionic bicyclic lactam intermediates . The process involves:

-

Corey–Chaykovsky Cyclization: Sulfonium salts derived from β-enaminoesters undergo intramolecular ring closure to form bicyclic lactams with three stereocenters .

-

Hydrogenolysis: Catalytic hydrogenation cleaves the lactam ring, yielding the cis-4-hydroxy-2-methylpiperidine scaffold .

Table 2: Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Sulfonium salts, K₂CO₃, CH₃CN | 85% |

| Hydrogenolysis | H₂, Pd/C, EtOH | 92% |

| Hydrochloride Formation | HCl, Et₂O | 95% |

Industrial-Scale Preparation

A patented method optimizes large-scale production using cost-effective reagents :

-

Hydrolysis: 4-Methyl-2-cyanopiperidine is hydrolyzed with HCl to form 4-methyl-2-piperidinecarboxylic acid hydrochloride .

-

Esterification: Ethanol and thionyl chloride convert the acid to its ethyl ester hydrochloride .

-

Cis-Trans Separation: Methyl tert-butyl ether/ethanol mixtures selectively precipitate cis-isomers, leaving trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride in solution .

-

Resolution: L-Tartaric acid recrystallization achieves >98% ee for the (2R,4R) enantiomer .

Biological and Pharmacological Applications

Enzyme and Receptor Modulation

The compound’s hydroxyl and methyl groups enable interactions with neurotransmitter receptors and metabolic enzymes. For example:

-

P2Y₁₄ Receptor Antagonism: Derivatives exhibit nanomolar affinity for P2Y₁₄, a GPCR involved in inflammatory responses .

-

Enzyme Inhibition: It inhibits cytochrome P450 isoforms (e.g., CYP3A4), altering drug metabolism kinetics .

Table 3: Biological Activity Data

| Target | Activity (IC₅₀/Kᵢ) | Model System |

|---|---|---|

| P2Y₁₄ Receptor | 12 nM | HEK293 cells |

| CYP3A4 | 8.5 μM | Human liver microsomes |

Industrial and Research Utility

Pharmaceutical Intermediate

The compound is a precursor to pipecolic acid derivatives, which are incorporated into protease inhibitors and antipsychotics . Its scalability and stereochemical purity make it ideal for API (Active Pharmaceutical Ingredient) synthesis .

Chemical Biology Tool

Researchers utilize it to probe enzyme mechanisms due to its ability to form stable transition-state analogs. For instance, it mimics tetrahedral intermediates in serine protease catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume